molecular formula C15H16ClNO3S B8562049 {5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazol-4-yl}methanol

{5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazol-4-yl}methanol

Cat. No. B8562049
M. Wt: 325.8 g/mol
InChI Key: RFIPMOLQOGWWCP-UHFFFAOYSA-N
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Patent
US09073879B2

Procedure details

To a solution of 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylic acid (45 mg, 0.132 mmol) in MeOH (2649 μl) was added TMS-diazomethane (132 μl, 0.265 mmol, 2M in Et2O). Additional TMS-diazomethane aliquots were added until no more gas evolution was observed. The reaction mixture was concentrated in vacuo and purified by flash chromatography (silica 12 g, 0 to 50% EtOAc in hexane), to give methyl 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate (30 mg). methyl 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate was reduced using DIBAL, using a similar procedure as described in the preparation of {5-[(5-chloropyridin-2-yl)sulfanyl]-2-(4-fluorophenyl)-1,3-oxazol-4-yl}methanol (INTERMEDIATE B1.1), to provide {5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazol-4-yl}methanol. MS: M+H=326.
Name
methyl 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
{5-[(5-chloropyridin-2-yl)sulfanyl]-2-(4-fluorophenyl)-1,3-oxazol-4-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
INTERMEDIATE B1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[O:13][C:12]([CH:14]3[CH2:19][CH2:18][O:17][CH2:16][CH2:15]3)=[N:11][C:10]=2[C:20](OC)=[O:21])=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C.ClC1C=CC(SC2OC(C3C=CC(F)=CC=3)=NC=2CO)=NC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[O:13][C:12]([CH:14]3[CH2:15][CH2:16][O:17][CH2:18][CH2:19]3)=[N:11][C:10]=2[CH2:20][OH:21])=[CH:4][CH:3]=1

Inputs

Step One
Name
methyl 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=C(N=C(O1)C1CCOCC1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
{5-[(5-chloropyridin-2-yl)sulfanyl]-2-(4-fluorophenyl)-1,3-oxazol-4-yl}methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)SC1=C(N=C(O1)C1=CC=C(C=C1)F)CO
Name
INTERMEDIATE B1.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)SC1=C(N=C(O1)C1=CC=C(C=C1)F)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC1=C(N=C(O1)C1CCOCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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